molecular formula C6H3ClF2 B1582259 2-Chloro-1,3-difluorobenzene CAS No. 38361-37-4

2-Chloro-1,3-difluorobenzene

Cat. No. B1582259
Key on ui cas rn: 38361-37-4
M. Wt: 148.54 g/mol
InChI Key: OTZQYBFTOANOJO-UHFFFAOYSA-N
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Patent
US07758931B2

Procedure details

550 g of hydrochloric acid was added to a reactor having 270 g of water placed therein, and 129 g of 2,6-difluoroaniline (b1) was further added thereto, followed by stirring for 30 minutes at 60° C. Thereafter, the mixture was cooled to −10° C., and 192.5 g of a 37.6% sodium nitrite aqueous solution was added dropwise thereto over 30 minutes in a temperature range of −10 to −5° C., followed by stirring for 30 minutes at −10° C. The resulting reaction mixture was added to another reactor having 122 g of 30% hydrochloric acid and 22 g of cuprous chloride placed therein over 90 minutes in a temperature range of 25 to 30° C., followed by stirring for 30 minutes in that temperature range. A reaction mixture obtained by the reaction was subjected to steam distillation. The resulting organic phase was washed with water in three times and then dried to obtain 124 g of 2-chloro-1,3-difluorobenzene (b2).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
122 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
22 g
Type
reactant
Reaction Step Five
Name
Quantity
270 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:4]=1N.N([O-])=O.[Na+]>O>[Cl:1][C:4]1[C:3]([F:2])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
122 g
Type
reactant
Smiles
Cl
Step Five
Name
cuprous chloride
Quantity
22 g
Type
reactant
Smiles
Step Six
Name
Quantity
270 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to −10° C.
WAIT
Type
WAIT
Details
over 30 minutes in a temperature range of −10 to −5° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at −10° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added to another reactor
WAIT
Type
WAIT
Details
over 90 minutes in a temperature range of 25 to 30° C.
Duration
90 min
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes in that temperature range
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A reaction mixture obtained by the reaction
DISTILLATION
Type
DISTILLATION
Details
was subjected to steam distillation
WASH
Type
WASH
Details
The resulting organic phase was washed with water in three times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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